molecular formula C16H32Cl2CuN2-2 B14706171 Dichlorobis(4-propylpyridine)copper CAS No. 15242-99-6

Dichlorobis(4-propylpyridine)copper

Cat. No.: B14706171
CAS No.: 15242-99-6
M. Wt: 386.9 g/mol
InChI Key: XTNADDZFAONEKN-UHFFFAOYSA-L
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Description

Dichlorobis(4-propylpyridine)copper is a copper(II) coordination complex with the formula [CuCl₂(4-propylpyridine)₂]. It is synthesized by reacting copper(II) chloride (CAS: 7447-39-4) with 4-propylpyridine, a ligand sourced from Reilly Tar and Chemical Co. . The complex adopts a distorted octahedral geometry, where two chloride ions occupy axial positions, and two 4-propylpyridine ligands bind equatorially via their nitrogen atoms. The propyl substituent on the pyridine ring introduces steric bulk and enhances solubility in organic solvents compared to shorter-chain analogues .

Properties

CAS No.

15242-99-6

Molecular Formula

C16H32Cl2CuN2-2

Molecular Weight

386.9 g/mol

IUPAC Name

dichlorocopper;4-propylpiperidin-1-ide

InChI

InChI=1S/2C8H16N.2ClH.Cu/c2*1-2-3-8-4-6-9-7-5-8;;;/h2*8H,2-7H2,1H3;2*1H;/q2*-1;;;+2/p-2

InChI Key

XTNADDZFAONEKN-UHFFFAOYSA-L

Canonical SMILES

CCCC1CC[N-]CC1.CCCC1CC[N-]CC1.Cl[Cu]Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichlorobis(4-propylpyridine)copper typically involves the reaction of copper(II) chloride with 4-propylpyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the copper ion. The general reaction can be represented as follows:

[ \text{CuCl}_2 + 2 \text{C}_8\text{H}_11\text{N} \rightarrow \text{CuCl}_2(\text{C}_8\text{H}_11\text{N})_2 ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dichlorobis(4-propylpyridine)copper can undergo various chemical reactions, including:

    Oxidation: The copper(II) center can be oxidized to copper(III) under specific conditions.

    Reduction: The copper(II) center can be reduced to copper(I) using suitable reducing agents.

    Substitution: The chloride ligands can be substituted with other ligands such as bromide or iodide.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Halide salts (e.g., NaBr, NaI) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of copper(III) complexes.

    Reduction: Formation of copper(I) complexes.

    Substitution: Formation of this compound analogs with different halides.

Scientific Research Applications

Dichlorobis(4-propylpyridine)copper has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and oxidation processes.

    Biology: Investigated for its potential antimicrobial properties due to the presence of copper.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer treatment due to copper’s role in biological systems.

    Industry: Utilized in the development of advanced materials, including conductive polymers and coordination polymers.

Mechanism of Action

The mechanism of action of Dichlorobis(4-propylpyridine)copper involves the coordination of the copper ion with the ligands, which stabilizes the copper in its +2 oxidation state. The copper center can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.

Comparison with Similar Compounds

Structural and Ligand Effects

Key Comparisons:

  • However, the shorter alkyl chain decreases solubility in non-polar solvents .
  • Methoxo-Bridged Copper(II) Complexes (e.g., [Cu₂(μ-OCH₃)₂(2-amino-4-MePy)₂]): Bridging methoxo ligands in such complexes induce antiferromagnetic coupling between copper centers (magnetic moment: ~1.2–1.5 BM per Cu atom), contrasting with the monomeric, paramagnetic behavior of Dichlorobis(4-propylpyridine)copper (expected μ ≈ 1.7–2.1 BM) .

Table 1: Structural and Magnetic Comparisons

Compound Ligand Geometry Magnetic Moment (BM)
This compound 4-propylpyridine Distorted octahedral ~1.7–2.1 (monomeric)
[CuCl₂(4-MePy)₂] 4-methylpyridine Octahedral ~1.7–2.1
Methoxo-bridged Cu(II) complex 2-amino-4-methylpyridine Dinuclear, bridged ~1.2–1.5 per Cu

Spectroscopic Properties

  • UV-Vis Absorption:
    this compound exhibits d-d transition bands in the 600–800 nm range, typical for octahedral Cu(II) complexes. In contrast, cobalt(II) complexes with Schiff bases (e.g., bis(N-phenylsalicylaldiminato)cobalt(II)) show intense ligand-to-metal charge transfer (LMCT) bands below 500 nm due to stronger π-backbonding .
  • Solvent Effects: The propyl group enhances solubility in DMSO and chloroform, whereas complexes with smaller ligands (e.g., 4-methylpyridine) are more soluble in ethanol .

Table 2: Spectroscopic and Solubility Data

Compound λₘₐₓ (nm) Solubility (High) Key Solvent Effects
This compound 650–780 DMSO, CHCl₃ Enhanced organic solubility
[CuCl₂(4-MePy)₂] 630–760 EtOH Moderate polarity
Co(II)-Schiff base complex 450–600 Acetonitrile LMCT dominance

Reactivity and Stability

  • Thermal Stability:
    The bulky propyl group increases thermal stability compared to 4-methylpyridine analogues, as observed in thermogravimetric analyses (TGA) of similar Cu(II) complexes .
  • Ligand Exchange Dynamics: Propylpyridine ligands exhibit slower substitution kinetics in ligand-exchange reactions compared to 2-vinylpyridine derivatives due to steric protection of the donor site .

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